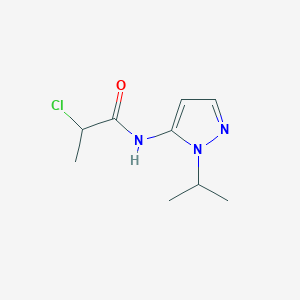

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide

CAS No.: 926206-87-3

Cat. No.: VC4720124

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926206-87-3 |

|---|---|

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 |

| IUPAC Name | 2-chloro-N-(2-propan-2-ylpyrazol-3-yl)propanamide |

| Standard InChI | InChI=1S/C9H14ClN3O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,1-3H3,(H,12,14) |

| Standard InChI Key | YIYHEKWPQOHKFS-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=CC=N1)NC(=O)C(C)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-N-(2-propan-2-ylpyrazol-3-yl)propanamide, reflecting its propanamide backbone substituted with a chlorine atom at the second carbon and a pyrazole ring bearing an isopropyl group at the nitrogen . The molecular formula, C₉H₁₄ClN₃O, confirms the presence of nine carbon atoms, fourteen hydrogens, one chlorine, three nitrogens, and one oxygen.

Structural Depiction and Conformation

The compound’s 2D structure (Figure 1) features a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) attached to an isopropyl group (-CH(CH₃)₂) at the N1 position. The propanamide chain (-CH₂-C(Cl)-CONH-) links the pyrazole’s C5 position to the chloro-substituted carbon. The 3D conformational analysis reveals a planar pyrazole ring with the isopropyl and propanamide groups adopting staggered orientations to minimize steric hindrance .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN₃O | |

| Molecular Weight | 215.68 g/mol | |

| SMILES | CC(C)N1C(=CC=N1)NC(=O)C(C)Cl | |

| InChI Key | YIYHEKWPQOHKFS-UHFFFAOYSA-N |

Synthesis and Manufacturing

Optimization and Purification

Key parameters influencing yield and purity include:

-

Temperature: Maintaining 0–5°C during acyl chloride reactions prevents side reactions.

-

Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity in amide couplings.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures isolates the product .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s computed XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . This property aligns with its potential as an intermediate in hydrophobic environments.

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (pyrazole ring vibrations) .

-

NMR Spectroscopy:

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 2.1 | Computed (PubChem) |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Recent Research and Patent Landscape

Synthetic Innovations

Recent advances in flow chemistry and catalyst design (e.g., palladium-mediated cross-couplings) could streamline the synthesis of similar compounds, reducing reaction times and improving yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume